molecular formula C21H21N3O2 B10794433 2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide

2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide

Cat. No.: B10794433
M. Wt: 347.4 g/mol
InChI Key: GVUCSVIJHDIURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylamino group, an ethyl linkage, and a phenoxy group attached to a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide typically involves multiple steps. One common method starts with the preparation of the benzylamino intermediate, which is then reacted with an ethylating agent to form the ethyl linkage. This intermediate is subsequently reacted with a phenoxy compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and acetylcholinesterase. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-[2-(benzylamino)ethyl]phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N3O2/c22-20(25)19-7-4-13-24-21(19)26-18-10-8-16(9-11-18)12-14-23-15-17-5-2-1-3-6-17/h1-11,13,23H,12,14-15H2,(H2,22,25)

InChI Key

GVUCSVIJHDIURV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC3=C(C=CC=N3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.